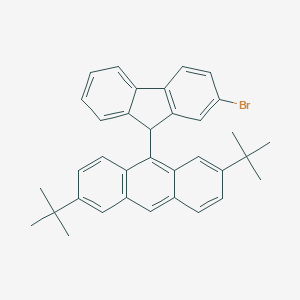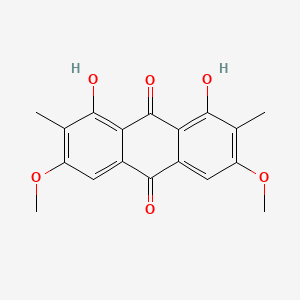
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione is an organic compound with the molecular formula C18H16O6. It is a derivative of anthraquinone, characterized by the presence of hydroxyl and methoxy groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 8 positions.
Methoxylation: Introduction of methoxy groups at the 3 and 6 positions.
Methylation: Introduction of methyl groups at the 2 and 7 positions.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the above-mentioned reactions are carried out in a sequential manner. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: In studies involving cellular processes and enzyme interactions.
Industry: Used in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
1,4-Dihydroxy-9,10-anthraquinone: Used in the production of dyes.
2,7-Dihydroxy-9,10-anthraquinone: Known for its antioxidant properties.
Uniqueness
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
502497-28-1 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
1,8-dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-7-11(23-3)5-9-13(15(7)19)18(22)14-10(17(9)21)6-12(24-4)8(2)16(14)20/h5-6,19-20H,1-4H3 |
Clave InChI |
IFUCQHKCOJOFLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
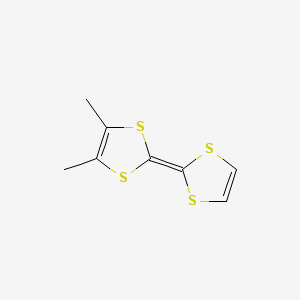

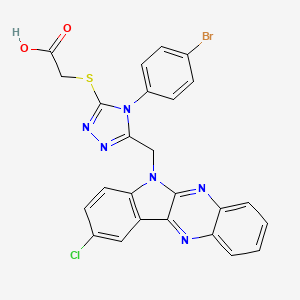
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
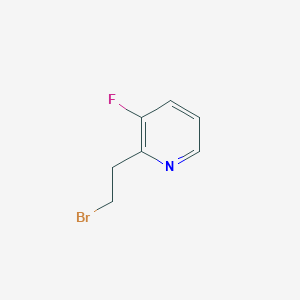
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
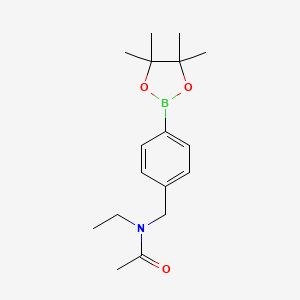
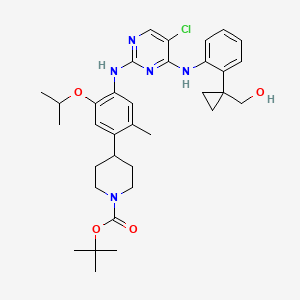
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
